molecular formula C12H9F3N2O B2517161 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide CAS No. 444935-89-1

2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B2517161
CAS No.: 444935-89-1
M. Wt: 254.212
InChI Key: OQPXWXNHOKPRTE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-methylquinolin-8-yl)acetamide is a chemical compound with the molecular formula C12H9F3N2O. It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further connected to a quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide typically involves the reaction of 2-methylquinoline with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methylquinolin-8-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-(2-methylquinolin-8-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-(2-propynyl)acetamide: Similar structure but with a propynyl group instead of a quinoline ring.

    2,2,2-Trifluoroacetamide: Lacks the quinoline ring and has simpler structure.

    N-(2-Methylquinolin-8-yl)acetamide: Similar structure but without the trifluoromethyl group

Uniqueness

2,2,2-Trifluoro-N-(2-methylquinolin-8-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the quinoline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research .

Biological Activity

2,2,2-Trifluoro-N-(2-methylquinolin-8-yl)acetamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound features a trifluoromethyl group and a quinoline moiety, which contribute to its unique biological properties. The compound can be represented as follows:

C12H10F3N1O1\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_1\text{O}_1

Biological Activity Overview

Quinoline derivatives have been extensively studied for their antibacterial, antifungal, antiviral, and anticancer properties. The introduction of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioactivity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives can effectively target various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast and skin cancer models. The mechanism typically involves interference with tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
CTR-21MDA-MB231 (Breast Cancer)0.0164Inhibition of tubulin polymerization
CTR-32HeLa (Cervical Cancer)0.020Induction of apoptosis
2,2,2-Trifluoro...A549 (Lung Cancer)TBDTBD

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. The trifluoromethyl group enhances the interaction with bacterial enzymes and receptors, potentially leading to increased antibacterial efficacy .

Table 2: Antibacterial Efficacy of Quinoline Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
Quinoline SulfonamideStaphylococcus aureus0.5 µg/mLInhibition of bacterial protein synthesis
2,2,2-Trifluoro...E. coliTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for mitosis.
  • Interference with DNA Replication : Some quinoline derivatives interact with DNA topoisomerases or inhibit DNA synthesis directly.
  • Modulation of Apoptotic Pathways : By activating or inhibiting specific pathways related to apoptosis, these compounds can induce cancer cell death.

Case Studies and Research Findings

Several case studies highlight the effectiveness of quinoline derivatives in various therapeutic contexts:

  • A study demonstrated that a derivative similar to this compound exhibited significant cytotoxic effects against multi-drug resistant cancer cells .
  • Another investigation revealed that modifications in the quinoline structure could lead to enhanced antibacterial activity against resistant strains of bacteria .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-7-5-6-8-3-2-4-9(10(8)16-7)17-11(18)12(13,14)15/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPXWXNHOKPRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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